Cas no 952959-27-2 (4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)

4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid 化学的及び物理的性質
名前と識別子
-
- 4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid
- 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)benzenesulfonic acid
- CNB95927
- BBL020418
- STK893158
- Y2690
- 4-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-1-benzenesulfonic acid
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid
-
- インチ: 1S/C9H9N3O4S2/c10-9-12-11-8(17-9)5-16-6-1-3-7(4-2-6)18(13,14)15/h1-4H,5H2,(H2,10,12)(H,13,14,15)
- InChIKey: BRKKWRQBGKCIRW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OCC1=NN=C(N)S1)(=O)(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 365
- トポロジー分子極性表面積: 152
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM530802-1g |
4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)benzenesulfonic acid |
952959-27-2 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406573-50mg |
4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)benzenesulfonic acid |
952959-27-2 | 95+% | 50mg |
¥1767.00 | 2024-04-24 | |
TRC | A630115-100mg |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic Acid |
952959-27-2 | 100mg |
$ 999.00 | 2023-04-19 | ||
A2B Chem LLC | AI64155-250mg |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
952959-27-2 | 95% | 250mg |
$114.00 | 2024-07-18 | |
A2B Chem LLC | AI64155-1g |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
952959-27-2 | 95% | 1g |
$282.00 | 2024-07-18 | |
A2B Chem LLC | AI64155-100mg |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
952959-27-2 | 95% | 100mg |
$105.00 | 2023-12-29 | |
1PlusChem | 1P00IJEJ-10g |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
952959-27-2 | 95% | 10g |
$1392.00 | 2025-03-01 | |
1PlusChem | 1P00IJEJ-250mg |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid |
952959-27-2 | 95% | 250mg |
$122.00 | 2025-03-01 | |
TRC | A630115-25mg |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic Acid |
952959-27-2 | 25mg |
$ 379.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406573-100mg |
4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)benzenesulfonic acid |
952959-27-2 | 95+% | 100mg |
¥1230 | 2023-03-07 |
4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acidに関する追加情報
Professional Introduction to 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid (CAS No. 952959-27-2)
4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid, identified by its CAS number 952959-27-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a thiadiazole moiety, a heterocyclic compound known for its role in various pharmacological interventions, alongside a methoxybenzene backbone, which further enhances its chemical reactivity and functional versatility.
The thiadiazole ring in 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid is a key pharmacophore that contributes to its unique interactions with biological targets. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The presence of an amino group at the 5-position of the thiadiazole ring adds another layer of functionality, enabling further chemical modifications and enhancing the compound's potential as a lead molecule in drug discovery. This structural feature is particularly intriguing because it allows for hydrogen bonding interactions with biological receptors, which is often crucial for achieving high affinity and selectivity in drug design.
On the other hand, the methoxybenzene component provides a hydrophobic aromatic core that can interact favorably with lipid-rich environments within biological membranes. This characteristic is particularly relevant in the development of drugs that require membrane penetration or interaction with membrane-bound receptors. The sulfonic acid group at the para position relative to the methoxy group introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the aromatic ring and influence its reactivity in biochemical pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The combination of the thiadiazole and sulfonic acid moieties is particularly well-suited for interacting with these enzymes' active sites, potentially leading to novel anti-inflammatory agents.
In addition to its anti-inflammatory potential, preliminary pharmacokinetic studies indicate that 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid may exhibit favorable oral bioavailability and metabolic stability. These properties are critical for developing drugs that can be administered orally and maintain efficacy over prolonged periods. The compound's solubility profile also suggests that it may be suitable for formulation into various dosage forms, including tablets and capsules.
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the thiadiazole ring through cyclocondensation reactions followed by functionalization at the 5-position with an amino group. Subsequent coupling with methoxybenzene derivatives via nucleophilic substitution reactions introduces the methoxy group at the para position relative to the sulfonic acid group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The role of sulfonic acid derivatives in medicinal chemistry cannot be overstated. These compounds are known for their ability to enhance drug solubility and improve pharmacokinetic profiles. In particular, sulfonamides have been successfully utilized in the development of antibiotics, diuretics, and antidiabetic agents. The introduction of a sulfonic acid group into 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid not only confers these benefits but also opens up possibilities for designing drugs with enhanced binding affinity and selectivity.
Current research in medicinal chemistry emphasizes the importance of structure-based drug design approaches. By leveraging high-throughput screening (HTS) technologies and computational modeling techniques, researchers can rapidly identify promising candidates like 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid for further development. These methods allow for the systematic optimization of lead compounds based on their interactions with biological targets, leading to more efficient drug discovery processes.
The potential applications of 4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid extend beyond anti-inflammatory therapy. Preliminary data suggest that this compound may also exhibit antioxidant properties due to its ability to scavenge reactive oxygen species (ROS). Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Therefore, compounds with antioxidant activity could represent valuable therapeutic agents in these contexts.
Furthermore,the versatility of thiadiazole derivatives as scaffolds for drug design continues to inspire new research directions. Recent studies have explored modifications to thiadiazole rings to enhance their bioactivity against specific disease targets. For instance,the introduction of additional heteroatoms or functional groups can alter electronic properties and influence binding interactions with biological macromolecules. This underscores the importance of fine-tuning molecular structures to achieve desired pharmacological outcomes.
The development of novel sulfonic acid derivatives like 4-(5-Amino-1,3,4-thiadiazol—2—yl)—methoxybenzenesulfonic Acid also highlights the growing importance of green chemistry principles in pharmaceutical synthesis。Efforts are being made to develop synthetic routes that minimize waste generation,reduce energy consumption,and employ environmentally benign reagents。Such approaches not only improve sustainability but also enhance cost-effectiveness,making drug production more economically viable on a large scale。
In conclusion,4-(5—Amin0—1,3��4—thiadiazol—2—yl)—methoxybenzenesulfonic Acid(CAS No.952959—27—2)is a promising compound with diverse pharmaceutical applications。Its unique structural features,including a thiadiazole ring、an amino group、and a methoxybenzene backbone,make it an attractive candidate for further investigation。Ongoing research aims to elucidate its mechanisms of action、optimize its pharmacokinetic properties、and explore its potential as a lead molecule for new therapeutics。With continued advancements in synthetic chemistry、computational modeling、and pharmacological screening,this compound holds significant promise for contributing to future medical breakthroughs。
952959-27-2 (4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid) 関連製品
- 675166-30-0((5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one)
- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)
- 1172423-76-5(4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide)
- 2098053-11-1(1-(2-Azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole)
- 1062122-60-4(seco-Temsirolimus)
- 1949816-68-5(methyl 2-[2-imino-6-(methylsulfanyl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate hydrobromide)
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 94856-39-0(2-chloro-6,7-dimethylquinoline-3-carbaldehyde)
- 1213589-21-9((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)
- 5177-09-3(N,N,2,6-Tetramethylpyrimidin-4-amine)


